molecular formula C15H21NO B8278608 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Cat. No. B8278608
M. Wt: 231.33 g/mol
InChI Key: PDWOFRYRKMPEFZ-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a cooled to 0° C. solution of 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione (20.00 g, 82.2 mmol) in THF (150 mL) was added LiAlH4 (20.93 g, 550.8 mmol) portionwise. After addition, the reaction mixture was stirred at 80° C. overnight, cooled down to rt and quenched carefully with sequential addition of EtOAc (200 mL), 15% KOH aqueous solution (40 mL) and water (100 mL). After addition, the resulting mixture was stirred at rt for 3 h, and filtered through a Celite pad, then washed with EtOAc (1 L). The filtrate was concentrated in vacuo to give the product as yellow oil (19.02 g, 100%).
Name
2-benzyl-2-azaspiro[4.4]nonane-1,4-dione
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.93 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][C:11](=[O:13])[C:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:12][CH:11]([OH:13])[C:10]2([CH2:14][CH2:15][CH2:16][CH2:17]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-benzyl-2-azaspiro[4.4]nonane-1,4-dione
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2(C(C1)=O)CCCC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.93 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to rt
CUSTOM
Type
CUSTOM
Details
quenched carefully with sequential addition of EtOAc (200 mL), 15% KOH aqueous solution (40 mL) and water (100 mL)
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
washed with EtOAc (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(C(C1)O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 19.02 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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